molecular formula C11H11NO B1366559 3,5-Dimethyl-4-phenyl-1,2-oxazole CAS No. 4345-46-4

3,5-Dimethyl-4-phenyl-1,2-oxazole

Cat. No.: B1366559
CAS No.: 4345-46-4
M. Wt: 173.21 g/mol
InChI Key: BHAXDAUULXCVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-phenyl-1,2-oxazole is a heterocyclic compound used as a molecular structural unit . It has anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activity, as well as the ability to modulate the immune system .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of this compound has been studied in the context of its interaction with the N-terminal bromodomain of human BRD2 .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For instance, direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical and Chemical Properties Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . They are stable liquids at room temperature .

Scientific Research Applications

Fluorescent Molecular Probes

Research on fluorescent solvatochromic dyes, which include compounds structurally related to 3,5-Dimethyl-4-phenyl-1,2-oxazole, has shown that these molecules can be used to develop ultrasensitive fluorescent molecular probes. These probes are valuable for studying various biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Coordination Chemistry

Oxazoline ligands, closely related to the oxazole moiety, have been extensively utilized as chiral auxiliaries in asymmetric syntheses, showcasing their versatility in ligand design and the modulation of chiral centers. Their application highlights the potential of oxazoles in developing new coordination compounds with transition metals, providing a path for novel catalytic systems (Gómez et al., 1999).

Polymer Functionalization

The novel synthesis approaches for incorporating oxazole functionalities into polymers have been explored, demonstrating the potential for creating aromatic carboxyl functionalized polymers. These materials have applications in various areas, including materials science and engineering, due to their unique properties (Summers & Quirk, 1996).

Materials Science and Nonlinear Optical Properties

Studies on the synthesis and characterization of oxazole derivatives have unveiled their significance in materials science, particularly in the development of compounds with nonlinear optical properties. These properties are critical for applications in photonics and electronics, offering pathways for the creation of advanced materials with tailored optical behaviors (Murthy et al., 2010).

Future Directions

Oxazole derivatives, including 3,5-Dimethyl-4-phenyl-1,2-oxazole, have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-4-phenyl-1,2-oxazole plays a crucial role in biochemical reactions, particularly in modulating the immune system. It interacts with several enzymes and proteins, including bromodomains, which are epigenetic reader modules that regulate gene transcription through their recognition of acetyl-lysine modified histone tails . The compound’s interaction with these proteins can lead to anti-inflammatory and antiproliferative effects, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound exhibits anti-inflammatory activity in cellular assays, which is indicative of its ability to modulate immune responses . Additionally, it has been observed to have antiproliferative effects on certain cell lines, suggesting its potential use in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bromodomains, inhibiting their interaction with acetyl-lysine modified histone tails . This inhibition can lead to changes in gene expression, particularly those genes involved in inflammation and cell proliferation. The compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its biological activity over extended periods, although its efficacy may diminish due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory and antiproliferative effects, highlighting its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, including changes in motor activity and potential organ damage . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand these pathways for effective therapeutic use. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader biological impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various tissues, influencing its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its interaction with biomolecules and its overall biological activity, providing insights into its mechanism of action.

Properties

IUPAC Name

3,5-dimethyl-4-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAXDAUULXCVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416046
Record name 3,5-dimethyl-4-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4345-46-4
Record name 3,5-dimethyl-4-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-phenyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-phenyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-phenyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-phenyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-4-phenyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-4-phenyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.